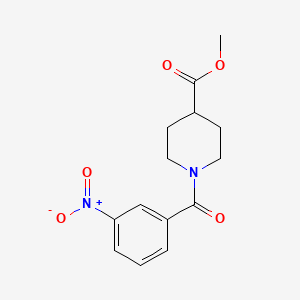
1-(3-nitrobenzoyl)pipéridin-4-ylcarboxylate de méthyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 1-(3-nitrobenzoyl)piperidine-4-carboxylate” is a chemical compound with the molecular formula C14H16N2O5 . It has a molecular weight of 292.29 . The compound is used for research purposes .
Molecular Structure Analysis
The InChI code for “Methyl 1-(3-nitrobenzoyl)piperidine-4-carboxylate” is1S/C14H16N2O5/c1-21-14(18)10-5-7-15(8-6-10)13(17)11-3-2-4-12(9-11)16(19)20/h2-4,9-10H,5-8H2,1H3 . The boiling point and other physical properties are not specified .
Applications De Recherche Scientifique
- Inhibition de Kinases Doubles: Le 1-(3-nitrobenzoyl)pipéridin-4-ylcarboxylate de méthyle a été étudié comme inhibiteur double de kinases cliniquement pertinentes. Par exemple, il a montré une activité contre la kinase du lymphome anaplastique (ALK) résistante au Crizotinib et la kinase de l'oncogène c-ros 1 (ROS1) .
- Alcaloides de la Pipéridine: Le this compound partage des caractéristiques structurelles avec des alcaloïdes naturels de la pipéridine trouvés dans les plantes. Explorer ces connexions peut fournir des informations sur son activité biologique .
Chimie Médicinale et Développement de Médicaments
Chimie des Produits Naturels
Mécanisme D'action
Methyl 1-(3-nitrobenzoyl)piperidine-4-carboxylate has a variety of mechanisms of action. The compound can act as a nucleophile in organic synthesis, allowing it to react with other compounds. It can also act as an electrophile, allowing it to react with nucleophiles and form new compounds. Additionally, the compound can act as a catalyst in various reactions, allowing it to increase the rate of reaction and yield new compounds.
Biochemical and Physiological Effects
Methyl 1-(3-nitrobenzoyl)piperidine-4-carboxylate has a variety of biochemical and physiological effects. The compound can act as an inhibitor of enzymes, allowing it to block the activity of certain enzymes. Additionally, the compound can act as a substrate for certain enzymes, allowing it to be used as a starting material for the synthesis of other compounds. The compound can also act as an antioxidant, allowing it to protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 1-(3-nitrobenzoyl)piperidine-4-carboxylate has a variety of advantages and limitations for lab experiments. One of the main advantages of this compound is its versatility, as it can be used in a variety of applications. Additionally, the compound is relatively easy to synthesize and is relatively stable. However, the compound can be toxic and has a low solubility in water, making it difficult to use in certain experiments.
Orientations Futures
Methyl 1-(3-nitrobenzoyl)piperidine-4-carboxylate has a variety of potential future directions. One potential direction is to use the compound as a starting material for the synthesis of novel drugs and other compounds. Additionally, the compound could be used to modify the structure of other compounds, such as peptides and amino acids. Additionally, the compound could be used to develop new catalysts for chemical reactions and to create new materials with specific properties. Finally, the compound could be used in the development of new analytical techniques, such as mass spectrometry and nuclear magnetic resonance.
Méthodes De Synthèse
Methyl 1-(3-nitrobenzoyl)piperidine-4-carboxylate can be synthesized through a variety of methods. A common method for the synthesis of this compound is by reacting piperidine-4-carboxylic acid with 3-nitrobenzoyl chloride in the presence of a base such as sodium hydroxide. The reaction produces a nitro-substituted piperidine carboxylate, which can then be further modified through a variety of methods.
Safety and Hazards
Propriétés
IUPAC Name |
methyl 1-(3-nitrobenzoyl)piperidine-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O5/c1-21-14(18)10-5-7-15(8-6-10)13(17)11-3-2-4-12(9-11)16(19)20/h2-4,9-10H,5-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWRFVYRNVQCKNR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)C(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-4-(dipropylsulfamoyl)benzamide](/img/structure/B2391517.png)
![7-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2391523.png)
![Methyl 2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)propanoate](/img/structure/B2391526.png)


![Methyl 2-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-4-(4-methoxyphenyl)butanoate](/img/structure/B2391530.png)





![6-Phenyl-2-[1-(4-pyrazol-1-ylphenyl)sulfonylazetidin-3-yl]pyridazin-3-one](/img/structure/B2391538.png)
![2-{Hydroxy[(pyridin-4-yl)amino]methylidene}-2,3-dihydropyridin-3-one](/img/structure/B2391539.png)
![N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-4-nitrobenzamide](/img/structure/B2391540.png)